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molecular formula C7H11NO B1265979 3-(Furan-2-yl)propan-1-amine CAS No. 98773-80-9

3-(Furan-2-yl)propan-1-amine

Cat. No. B1265979
M. Wt: 125.17 g/mol
InChI Key: BMBNEIGPGNXTRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
[N-]=[N+]=NCCCc1ccco1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:12][OH:13].[N:1](=[N+:2]=[N-:3])[CH2:4][CH2:5][CH2:6][c:7]1[o:8][cH:9][cH:10][cH:11]1>>[NH2:1][CH2:4][CH2:5][CH2:6][c:7]1[o:8][cH:9][cH:10][cH:11]1

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CO
Name
[N-]=[N+]=NCCCc1ccco1
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
[N-]=[N+]=NCCCc1ccco1

Outcomes

Product
Name
Type
product
Smiles
NCCCc1ccco1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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